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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)benzamide

CAS No.: 16405-21-3

Cat. No.: B3419981 Get Quote

Introduction & Molecule Profile[1][2][3]
N-(2-Hydroxyethyl)benzamide is a polar, aromatic amide containing a primary hydroxyl group.

Its dual functionality (amide + alcohol) presents specific chromatographic challenges, including

peak tailing due to hydrogen bonding and potential hydrolysis under extreme pH conditions.

Chemical Profile
Property Specification

Chemical Name N-(2-Hydroxyethyl)benzamide

Synonym N-Benzoylethanolamine

Molecular Formula C₉H₁₁NO₂

Molecular Weight 165.19 g/mol

LogP ~0.6 (Moderately Polar)

pKa ~14 (Amide proton), Neutral in physiological pH

Solubility
High in Methanol, DMSO, Acetonitrile; Moderate

in Water
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Select the appropriate methodology based on your sensitivity requirements and sample matrix.

Start: Define Sample Matrix

Matrix Type?

Raw Material / API
(High Conc.)

 > 0.1% w/w

Plasma / Tissue / Trace
(Low Conc.)

 < 1 ppm

Method A: HPLC-UV
Limit: ~1 µg/mL

Robust & Cost-Effective

Method B: LC-MS/MS
Limit: ~1 ng/mL
High Specificity

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the optimal analytical technique.

Method A: HPLC-UV (Quality Control & Purity)
Objective: Routine quantification for synthesis monitoring or drug product assay. Principle:

Reversed-phase chromatography with UV detection targeting the benzoyl chromophore.

Chromatographic Conditions
System: Agilent 1260/1290 or Waters Alliance/Acquity UPLC.

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm).

Why: The "end-capped" feature reduces silanol interactions with the amide/hydroxyl

groups, preventing peak tailing.

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
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Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.[1]

Column Temp: 30°C.

Detection: UV at 224 nm (Lambda max) and 254 nm (Reference).

Injection Volume: 10 µL.

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B Comment

0.0 95 5 Equilibration

2.0 95 5
Hold for polar

impurities

12.0 40 60 Linear Gradient

15.0 5 95 Wash

17.0 95 5 Re-equilibration

Standard Preparation
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1.0 mg/mL).

Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) to reach 100 µg/mL.

Linearity Standards: Prepare 5, 10, 20, 50, and 100 µg/mL.

Method B: LC-MS/MS (Bioanalysis & Trace
Impurities)
Objective: Quantification in plasma, serum, or trace impurity profiling (< 0.05%). Principle:

Positive Electrospray Ionization (ESI+) utilizing the stability of the benzoyl cation fragment.

Mass Spectrometry Parameters
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Source: ESI Positive Mode.

Capillary Voltage: 3.5 kV.

Desolvation Temp: 400°C.

Precursor Ion: [M+H]⁺ = 166.1 m/z.

MRM Transitions (Multiple Reaction Monitoring)
Transition
Type

Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Structural
Logic

Quantifier 166.1 105.0 20

Cleavage of

amide bond;

formation of

Benzoyl cation

(Ph-CO⁺). Highly

specific.

Qualifier 1 166.1 148.1 15

Loss of H₂O

(Dehydration of

alcohol tail).

Qualifier 2 166.1 77.0 35

Phenyl ring

fragment (from

105).

LC Conditions (LC-MS Compatible)
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 × 100 mm, 2.6 µm).

Why: Phenyl-hexyl phases offer superior pi-pi selectivity for the aromatic benzamide ring

compared to standard C18, improving separation from matrix lipids.

Mobile Phase A: 0.1% Formic Acid in Water.[2]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Steep gradient (10% B to 90% B in 5 mins) for rapid throughput.
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Sample Preparation Protocols
Proper sample cleanup is critical to prevent matrix effects (ion suppression) in LC-MS.

Biological Sample
(100 µL Plasma)

Protein Precipitation
Add 300 µL cold ACN

Vortex & Centrifuge
10,000 x g, 10 min Collect Supernatant Evaporate to Dryness

(N2 stream @ 40°C)
Reconstitute

100 µL Mobile Phase

Click to download full resolution via product page

Figure 2: Protein Precipitation (PPT) workflow for biological matrices.

Protocol Steps (Plasma/Serum):
Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

Precipitation: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., N-

Benzoyl-d5-ethanolamine).

Agitation: Vortex vigorously for 30 seconds.

Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

Concentration: Transfer supernatant to a clean vial. Evaporate under Nitrogen if sensitivity

enhancement is needed (concentrate 3x).

Reconstitution: Dissolve residue in initial mobile phase (95:5 Water:ACN).

Method Validation Parameters (ICH Q2)
To ensure regulatory compliance, validate the method using the following criteria:
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Parameter
Acceptance Criteria
(HPLC-UV)

Acceptance Criteria (LC-
MS/MS)

Specificity
No interference at Rt

(Resolution > 2.0)

No signal in blank matrix at

MRM

Linearity (r²) > 0.999 > 0.995

Accuracy (Recovery) 98.0% – 102.0% 85.0% – 115.0%

Precision (RSD)
< 1.0% (System), < 2.0%

(Method)
< 15.0% (Bioanalytical)

LOD / LOQ S/N > 3 / S/N > 10 S/N > 3 / S/N > 10

Stability Solution stable for 24h at RT Freeze-thaw stability (3 cycles)

Troubleshooting & Expert Insights
Peak Tailing: If observed in HPLC-UV, increase the buffer concentration (e.g., 20 mM

Phosphate) or lower the pH to 2.0 to fully protonate any residual silanols, though the amide

is neutral. Tailing is often due to the hydroxyl group interacting with the column bed.

Carryover: The benzamide moiety can adsorb to injector seals. Use a needle wash of 50:50

Methanol:Water with 0.1% Formic Acid.

Hydrolysis Risk: Avoid storing samples in high pH (>9) diluents for extended periods, as the

amide bond may hydrolyze to Benzoic Acid and Ethanolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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